molecular formula C21H23N5O2 B4323870 ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Cat. No.: B4323870
M. Wt: 377.4 g/mol
InChI Key: NXTTUSNJXLYISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group. The presence of the pyrido[1,2-a]benzimidazole moiety adds to its structural complexity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and piperidine derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the piperidine or benzimidazole rings .

Scientific Research Applications

Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinecarboxylic acids and benzimidazole derivatives, such as:

Uniqueness

Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyano group and the pyrido[1,2-a]benzimidazole moiety distinguishes it from other similar compounds, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-28-21(27)25-10-8-15(9-11-25)23-19-12-14(2)16(13-22)20-24-17-6-4-5-7-18(17)26(19)20/h4-7,12,15,23H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTTUSNJXLYISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Reactant of Route 6
ETHYL 4-[(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)AMINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.